molecular formula C8H5NO4 B3270187 5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione CAS No. 52280-89-4

5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

Cat. No.: B3270187
CAS No.: 52280-89-4
M. Wt: 179.13 g/mol
InChI Key: JTNCBGTYFKTPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. The benzoxazine-2,4-dione core, also known as isatoic anhydride, is recognized for its high reactivity as a synthetic intermediate, serving as a key precursor for the construction of more complex molecular architectures . This scaffold is of significant interest in early-stage drug discovery due to its association with a wide range of biological activities. Research on analogous benzoxazine-2,4-dione compounds has demonstrated potent pharmacological properties, including antimicrobial , antioxidant , and anti-inflammatory effects . Furthermore, derivatives of this heterocycle have been investigated as potent inhibitors of various enzymes and for their use in the synthesis of quinolone derivatives . The structural motif is also employed in materials science, for instance, in the development of novel polymers and high-performance thermosetting resins, leveraging its ability to undergo ring-opening reactions and form stable networks . As a multifunctional reagent, it readily participates in cyclization and condensation reactions, making it a valuable asset for researchers developing new chemical entities or functional materials . This product is intended for research purposes in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1,3-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-4-2-1-3-5-6(4)7(11)9-8(12)13-5/h1-3,10H,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNCBGTYFKTPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminophenol with phthalic anhydride in the presence of a suitable catalyst can lead to the formation of the desired benzoxazine derivative. The reaction typically requires heating and may be carried out in a solvent such as toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples, increasing the efficiency and yield of the process. The use of mechanochemical techniques can also reduce the need for solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The dione functional group can be reduced to form a diol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of diol derivatives.

    Substitution: Formation of nitro or halogenated benzoxazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties
Recent studies have indicated that benzoxazine derivatives exhibit potential antidiabetic effects. For instance, research has shown that certain benzoxazine-based compounds can inhibit glucose uptake in vivo, suggesting a mechanism that could be harnessed for developing new antidiabetic medications . The structural features of 5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione may enhance its bioactivity and selectivity towards specific biological targets.

Antioxidant Activity
Benzoxazine derivatives are also noted for their antioxidant properties. The hydroxyl group present in the structure of this compound contributes to its ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases and can be explored for therapeutic applications in conditions like cardiovascular diseases and neurodegenerative disorders.

Synthesis of Biologically Active Compounds
this compound is utilized as an intermediate in the synthesis of various biologically active molecules. Its reactivity allows it to participate in condensation reactions and cyclization processes that lead to the formation of more complex structures with potential pharmacological activities . This aspect makes it valuable in pharmaceutical research for drug development.

Case Studies

Case Study 1: Antidiabetic Agents
A study published in a peer-reviewed journal highlighted the synthesis of novel benzoxazine derivatives from this compound. These derivatives were tested for their ability to inhibit glucose absorption in diabetic models, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Case Study 2: Polymer Development
Another research effort focused on the application of benzoxazine-based resins derived from this compound in aerospace materials. The study demonstrated that these resins possess superior thermal resistance compared to traditional epoxy systems, making them suitable for high-temperature applications .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione is unique due to the presence of both hydroxyl and dione functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile molecule for various applications.

Biological Activity

5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione, also known as HBzoxe, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 52280-89-4
  • Molecular Formula : C8H5NO3
  • Molecular Weight : 163.13 g/mol

Biological Activity Overview

The biological activities of HBzoxe have been evaluated in various studies, focusing primarily on its anticancer properties and antimicrobial effects.

Anticancer Activity

Recent research indicates that HBzoxe exhibits significant anticancer properties. A study highlighted its ability to inhibit cell proliferation in breast cancer cell lines, particularly MCF-7 and HCC1954. The results showed varying degrees of effectiveness depending on the cell line:

CompoundConcentration (μM)MCF-7 Proliferation Inhibition (%)HCC1954 Proliferation Inhibition (%)
HBzoxe6.252070
HBzoxe12.51680
HBzoxe252185

The compound demonstrated a statistically significant effect on cell proliferation inhibition starting from a concentration of 6.25 μM in MCF-7 cells and at lower concentrations in HCC1954 cells . This suggests that the molecular context of the cells influences the compound's efficacy.

The mechanism by which HBzoxe exerts its anticancer effects appears to be linked to its interaction with specific cellular pathways. The differential response observed between MCF-7 and HCC1954 cells is believed to be due to variations in the expression of estrogen receptors (ER) and progesterone receptors (PR), which play critical roles in regulating gene transcription and cell signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, HBzoxe has shown moderate antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. A study reported that complexes formed with HBzoxe exhibited significant antibacterial properties, suggesting potential applications in treating bacterial infections .

Case Studies and Research Findings

  • Cell Proliferation Inhibition Study : A detailed analysis was conducted on the effects of HBzoxe on various cancer cell lines. The study found that the compound significantly inhibited cell growth in HCC1954 cells compared to MCF-7 cells, indicating a potential preference for certain cancer types .
  • Antimicrobial Evaluation : Research involving the synthesis of metal complexes with HBzoxe demonstrated promising results in antimicrobial assays. The complexes showed effective inhibition against both Staphylococcus aureus and Escherichia coli, highlighting the compound's versatility in biological applications .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 2-naphthol and aldehydes in the presence of urea, as demonstrated in oxazinone derivatives . Optimization includes:

  • Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts.
  • Catalysts : Employ triethylamine or HATU to enhance nucleophilic substitution efficiency, achieving yields up to 89% under mild conditions (25°C, 6–7 hrs) .
  • Purification : Recrystallization from ethanol improves purity, as confirmed by NMR and IR spectroscopy .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the benzoxazine ring (λmax ~250–300 nm) .
  • FTIR : Confirms carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and hydroxyl (-OH) bands at ~3200–3600 cm⁻¹ .
  • NMR : ¹H and ¹³C NMR resolve substituent effects on aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons .
  • HPLC-MS : Validates purity and molecular weight (163.13 g/mol) against NIST reference data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to CLP and REACH regulations:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in airtight containers at ≤25°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : DFT models (e.g., B3LYP/6-31G*) can:

  • Electrostatic Potential Mapping : Identify electron-deficient regions prone to nucleophilic attack (e.g., carbonyl carbons) .
  • Transition State Analysis : Simulate activation energies for ring-opening reactions, guiding solvent selection (e.g., DMF vs. acetonitrile) .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate using:

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex mixtures .
  • X-ray Crystallography : Resolve tautomeric ambiguities (e.g., keto-enol equilibria) by comparing experimental bond lengths with DFT-optimized geometries .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns conflict with theoretical predictions .

Q. How does the benzoxazine core influence the compound’s biological activity, and what in vitro assays are suitable for mechanistic studies?

  • Methodological Answer : The fused oxazine ring enhances DNA intercalation potential:

  • UV-Vis Titration : Quantify binding constants (Kb ~10⁴–10⁵ M⁻¹) via hypochromic shifts in DNA-complex spectra .
  • Viscometric Analysis : Measure increases in DNA solution viscosity to confirm intercalation mode .
  • Cell-Based Assays : Use MTT assays on cancer cell lines (e.g., HeLa) to correlate structure-activity relationships (SAR) with substituent electronic profiles .

Q. What experimental designs mitigate oxidation side reactions during functionalization of the benzoxazine ring?

  • Methodological Answer : Key considerations include:

  • Oxidant Selection : Prefer iodine/triethylamine over strong acids to avoid ring degradation (yields >85%) .
  • Temperature Control : Maintain reactions at 0–25°C to suppress radical pathways .
  • Inert Atmospheres : Use argon/nitrogen to stabilize intermediates during air-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione
Reactant of Route 2
5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.